molecular formula C15H20BNO2 B6335747 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1650548-44-9

2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B6335747
CAS No.: 1650548-44-9
M. Wt: 257.14 g/mol
InChI Key: PAZWUCBEARZUEN-UHFFFAOYSA-N
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Description

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an indole core

Scientific Research Applications

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and electronic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the formation of the boronic ester moiety followed by its attachment to the indole ring. One common method involves the reaction of 2-methylindole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Various reduced derivatives of the indole compound.

    Substitution: Biaryl or vinyl-indole derivatives.

Mechanism of Action

The mechanism of action of 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole largely depends on its application. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. In biological applications, the compound’s mechanism would depend on its specific target and the nature of its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine

Uniqueness

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to its indole core, which imparts specific electronic and steric properties that can influence its reactivity and interactions. This makes it a valuable compound in the synthesis of complex molecules and in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO2/c1-10-8-11-6-7-12(9-13(11)17-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZWUCBEARZUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-2-methyl-1H-indole (2.0 g, 9.52 mmol) in dry tetrahydrofuran (100 mL) was added sodium hydride (381 mg, 9.53 mmol) with ice-cooling. After stirring for about 30 min, a solution of n-BuLi (15 mL, 2.5 M solution in hexane) was added dropwise with stirring at −78° C. under nitrogen. It was warmed slowly to −40° C. during 45 min and stirred at this temperature for another 30 min. The mixture was cooled again below −78° C. followed by dropwise addition of 4,4,5,5-tetramethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane (3.54 g, 19.03 mmol). After warming to room temperature, the mixture was quenched with NH4Cl (aq) and extracted with ethyl acetate (3×80 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give the residue, which was purified by silica gel column chromatography (2% ethyl acetate in petroleum ether) to afford 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (1.2 g, 49%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
381 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
3.54 g
Type
reactant
Reaction Step Three

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